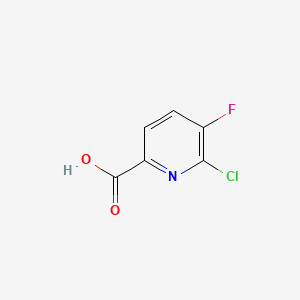

6-Chloro-5-fluoropicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFKXHUKNYFWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465020 | |

| Record name | 6-Chloro-5-fluoropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860296-24-8 | |

| Record name | 6-Chloro-5-fluoropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Pyridine Derivatives in Modern Chemical Synthesis

Halogenated pyridine (B92270) derivatives are a critical class of compounds in contemporary chemical synthesis, serving as versatile building blocks for a wide array of functional molecules. nih.gov The introduction of halogen atoms onto the pyridine ring significantly influences the molecule's electronic properties and reactivity, paving the way for diverse chemical transformations.

Haloarenes, including halopyridines, are fundamental in the synthesis of pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bond provides a reactive site for various cross-coupling reactions, allowing for the construction of complex molecular architectures. However, the synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for traditional electrophilic aromatic substitution. nih.gov To address this, new synthetic methodologies are continuously being developed to achieve selective halogenation of pyridines under milder conditions. nih.govresearchgate.netchemrxiv.org

The presence of halogens can also enhance the biological activity of pyridine-containing molecules. For instance, fluorinated and chlorinated pyridines are integral components of many bioactive compounds, contributing to improved metabolic stability, binding affinity, and membrane permeability. This has led to their widespread use in drug discovery and the development of new agrochemicals. nih.govresearchgate.net

Historical Context of Picolinic Acid Derivatives in Organic Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is an isomer of nicotinic acid and isonicotinic acid, and its derivatives have a rich history in organic chemistry. wikipedia.orgwikipedia.org Initially, picolinic acid itself was recognized for its ability to act as a bidentate chelating agent for various metal ions, a property that has been extensively studied and utilized in coordination chemistry. wikipedia.org

The development of synthetic methods to introduce various functional groups onto the picolinic acid scaffold has expanded its utility significantly. Early research focused on understanding the fundamental reactivity of the pyridine (B92270) ring and the carboxylic acid group. Over time, more sophisticated transformations were developed, allowing for the synthesis of a diverse range of picolinic acid derivatives with tailored properties. These derivatives have found applications in various fields, including catalysis, materials science, and medicinal chemistry. researchgate.netnih.gov For example, the hydrogenation of picolinic acid yields piperidine-2-carboxylic acid, a precursor to the local anesthetic mepivacaine. wikipedia.org

Role of 6 Chloro 5 Fluoropicolinic Acid As a Key Synthetic Intermediate

Established Synthetic Routes

Established synthetic pathways to this compound primarily involve the oxidation of a pre-functionalized pyridine precursor or the sequential, selective halogenation of a pyridine ring system.

A primary and direct method for synthesizing this compound is the oxidation of 6-chloro-3-fluoro-2-methylpyridine (B3024696). google.com This process converts the methyl group at the 2-position into a carboxylic acid group.

The oxidation reaction is effectively carried out using a robust oxidizing agent in an acidic medium, supported by a dual catalytic system. google.com A common oxidant for this transformation is potassium dichromate (K₂Cr₂O₇). google.comresearchgate.net Potassium dichromate is a strong oxidizing agent where the chromium in the dichromate ion (Cr₂O₇²⁻) has an oxidation state of +6; during the reaction, it gets reduced, typically to the green Cr³⁺ ion, while oxidizing the substrate. youtube.comunacademy.com

The catalytic system often employs a combination of sodium tungstate (B81510) (Na₂WO₄·2H₂O) and a phase transfer catalyst, such as a crown ether. google.com Sodium tungstate, particularly in the presence of an oxidant like hydrogen peroxide (though potassium dichromate is used here), is known to form peroxotungstate species that are powerful oxygen transfer agents capable of oxidizing various organic functional groups, including methyl groups on heterocyclic rings. researchgate.netpsu.edusbq.org.br The phase transfer catalyst is crucial for facilitating the reaction between the aqueous inorganic oxidant and the organic substrate, which may exist in a separate phase. researchgate.net

A typical procedure involves charging a reaction vessel with dilute sulfuric acid, potassium dichromate, sodium tungstate, the phase transfer catalyst, and the 6-chloro-3-fluoro-2-methylpyridine substrate. google.com

Table 1: Typical Reagents for the Oxidation of 6-Chloro-3-fluoro-2-methylpyridine

| Role | Chemical | Formula | Reference |

| Substrate | 6-Chloro-3-fluoro-2-methylpyridine | C₆H₅ClFN | google.com |

| Oxidant | Potassium Dichromate | K₂Cr₂O₇ | google.com |

| Solvent | Dilute Sulfuric Acid | H₂SO₄ | google.com |

| Catalyst | Sodium Tungstate Dihydrate | Na₂WO₄·2H₂O | google.com |

| Catalyst | Crown Ether | (e.g., 18-Crown-6) | google.com |

To maximize the yield and purity of the final product, reaction parameters are carefully controlled. The reaction mixture is heated to a temperature range of 70°C to 130°C and stirred for a period of 0.5 to 20 hours. google.com

Upon completion, the reaction mixture is poured into ice to precipitate the crude product. google.com This solid is then filtered and washed with ice water. For purification, the crude solid is dissolved in a heated alkaline aqueous solution. This step allows for the separation of the acidic product from unreacted starting material and other non-acidic impurities by extraction with an organic solvent. The aqueous layer, containing the salt of the desired carboxylic acid, is then acidified with a mineral acid like hydrochloric or sulfuric acid to precipitate the pure this compound. google.com The final product is collected by filtration and drying, resulting in a white solid of high purity and yield. google.com

Table 2: Optimized Reaction and Purification Parameters

| Parameter | Condition | Purpose | Reference |

| Temperature | 70–130 °C | To ensure sufficient reaction rate | google.com |

| Reaction Time | 0.5–20 hours | To drive the reaction to completion | google.com |

| Quenching | Poured into crushed ice | Precipitation of crude product | google.com |

| Purification Step 1 | Dissolution in alkaline solution | To form the water-soluble carboxylate salt | google.com |

| Purification Step 2 | Extraction with organic solvent | To remove unreacted starting material and impurities | google.com |

| Final Step | Acidification of aqueous layer | To precipitate the purified carboxylic acid | google.com |

An alternative strategy for constructing the required precursors involves the Halex (Halide Exchange) reaction. acsgcipr.orgwikipedia.org This reaction is a type of nucleophilic aromatic substitution (SNAr) where a fluoride (B91410) ion displaces a leaving group, typically chloride, on an electron-deficient aromatic or heteroaromatic ring. acsgcipr.orggaylordchemical.com Pyridine rings, being electron-poor, are suitable substrates for this transformation. The reaction typically requires high temperatures (150-250 °C) and polar aprotic solvents like DMSO, DMF, or sulfolane, with anhydrous potassium fluoride being the most common fluoride source. wikipedia.orggaylordchemical.com

The Halex reaction is a key method for introducing fluorine onto a pyridine ring by substituting a pre-existing halogen. acsgcipr.org For the synthesis of a precursor like 6-chloro-3-fluoro-2-methylpyridine, one could envision starting with a di- or tri-chlorinated picoline and selectively replacing one of the chlorine atoms with fluorine. The regioselectivity of the Halex reaction is governed by the electronic effects of the ring nitrogen and other substituents, which activate certain positions towards nucleophilic attack.

Beyond the Halex reaction, modern methods offer alternative routes for fluorinating pyridine rings. For instance, the use of electrophilic fluorinating agents like Selectfluor can achieve regioselective fluorination under mild conditions. researchgate.netacs.org Another approach involves using silver(II) fluoride (AgF₂) for the site-selective C-H fluorination of pyridines, often with exclusive selectivity for the position adjacent to the ring nitrogen. pkusz.edu.cnnih.gov These methods provide a versatile toolkit for creating specifically fluorinated pyridine intermediates.

Achieving selective chlorination at the 6-position (or α-position) of the pyridine ring is a critical step in the synthesis of the target molecule's precursors. The directing effects of the pyridine nitrogen and any existing substituents, such as a fluorine atom, are paramount in determining the outcome of chlorination reactions. In many synthetic routes, the chlorine atom is introduced early. For example, the precursor 6-chloro-3-fluoro-2-methylpyridine can be synthesized from 6-chloro-3-nitro-2-methylpyridine, indicating the 6-position was chlorinated prior to the introduction of the fluorine atom (via reduction of the nitro group and a subsequent Sandmeyer-type reaction). google.com

For selective chlorination of a pyridine ring that already contains a fluorine atom, specific reagents and conditions are required. For example, using a combination of lithium chloride (LiCl) as a chlorine source and Selectfluor as an activating agent can achieve regioselective chlorination of certain activated pyridine systems, such as 2-aminopyridines, under mild conditions. researchgate.netrsc.orgresearchgate.net The development of site-selective C–H functionalization reactions also provides modern avenues for the direct chlorination of specific positions on complex heterocyclic molecules. nih.gov

Derivatization from Related Picolinic Acid Analogues (e.g., 6-chloropicolinic acid, 6-bromo-5-chloropicolinic acid)

The chemical structure of this compound can be achieved by modifying existing picolinic acid analogues. These transformations often involve halogen exchange reactions or the introduction of functional groups onto a pre-existing picolinic acid backbone.

A notable example is the conversion of 3,6-dichloropyridine-2-carboxylic acid into a bromo-analogue. By treating it with hydrobromic acid in acetic acid, 6-bromo-3-chloropyridine-2-carboxylic acid is formed. nih.gov This intermediate can then undergo further reactions. For instance, esterification with methanol (B129727) and sulfuric acid yields the corresponding methyl ester, methyl 6-bromo-3-chloropyridine-2-carboxylate. nih.gov Such halogenated intermediates are pivotal in Suzuki-Miyaura coupling reactions to build more complex molecular architectures. nih.gov

Another relevant precursor, 4-amino-3,5,6-trichloropicolinic acid (Picloram), can be derivatized to produce simpler aminopicolinic acids. A high-yield synthesis (99%) of 4-aminopicolinic acid has been demonstrated through the catalytic hydrogenation of Picloram (B1677784) using a palladium on carbon catalyst in the presence of lithium hydroxide (B78521). chemicalbook.com This highlights how a polychlorinated picolinic acid can be selectively de-halogenated to create valuable, less-substituted analogues.

Novel and Improved Synthetic Processes

Recent advancements in synthetic chemistry have focused on developing more efficient, higher-yielding, and environmentally benign processes for producing picolinic acid derivatives, including the precursors to this compound.

High-Yielding Processes for 4-Amino-6-(heterocyclic)picolinates

4-amino-6-(heterocyclic)picolinates are a class of high-value herbicides derived from substituted picolinic acids. google.com The development of high-yielding processes for these compounds is a significant area of research. One improved process for preparing these compounds starts from 6-bromo-4-aminopicolinates. google.com

Reaction of 6-Chloropicolinic Acid or Ester with Boronic Acids/Boronates

A key strategy for synthesizing 4-amino-6-(heterocyclic)picolinates is the Suzuki-Miyaura coupling reaction. This involves reacting a 6-chloropicolinic acid or its ester (the "head") with an aryl or heteroaryl boronic acid or boronate (the "tail"). google.com This palladium-catalyzed cross-coupling reaction is a powerful tool for creating carbon-carbon bonds.

For example, the synthesis of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate is achieved by reacting a 6-bromo-picolinate intermediate with 2-aminophenyl boronic acid in the presence of a palladium catalyst like Pd(II)Cl₂(dppf) and a base such as potassium carbonate. nih.gov The versatility of boronic acids allows for the introduction of a wide variety of heterocyclic and aryl groups at the 6-position of the picolinic acid ring. rsc.orgnih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.govrsc.org These benefits are being applied to the synthesis of 4-amino-6-(heterocyclic)picolinates to create more efficient and scalable manufacturing processes. google.com The use of continuous flow can be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. rsc.org While specific details on the continuous flow synthesis of this compound itself are not widely published, the application of this technology to its derivatives, such as the 4-amino-6-(heterocyclic)picolinates, points to a clear trend in the modernization of pyridine derivative synthesis. google.com

Strategies for Reducing By-product Formation

Minimizing the formation of unwanted by-products is crucial for improving the efficiency and cost-effectiveness of a chemical synthesis. In the context of picolinic acid derivatives, several strategies are employed.

The use of highly selective catalysts, such as the palladium catalysts in Suzuki-Miyaura couplings, helps to ensure that the desired reaction proceeds preferentially over side reactions. nih.gov Optimization of reaction conditions—including temperature, pressure, solvent, and the choice of base—is also critical. nih.gov In a patented process for 6-chloro-3-fluoro-2-pyridinecarboxylic acid, post-reaction workup involves dissolving the crude product in an alkaline solution and extracting impurities with an organic solvent before acidifying to precipitate the pure product, a method designed to remove unreacted starting materials and other impurities. google.com Furthermore, the development of heterogeneous catalysts, which can be easily filtered from the reaction mixture, simplifies purification and reduces waste. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of picolinic acid derivatives, several green approaches are being explored.

One approach involves the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For instance, a metal-organic framework (MOF), UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been used as a novel, reusable heterogeneous catalyst for the synthesis of picolinate (B1231196) and picolinic acid derivatives under mild, ambient temperature conditions. nih.govresearchgate.net Another example describes the synthesis of chromium picolinate using a one-step hydrothermal process with water as the solvent, which is highlighted as a green production method with low environmental pollution. patsnap.comgoogle.com The use of water as a solvent and the development of catalytic processes that operate at lower temperatures and pressures contribute significantly to the greening of these synthetic routes. chemicalbook.com

Intermediate Compounds in this compound Synthesis

The generation of this compound is not a trivial synthetic task and often relies on a multi-step approach where the careful selection of intermediates is paramount to achieving the desired product with high yield and purity. These intermediates are molecules that are formed during the reaction and subsequently converted into the final product.

Role of Methyl 6-chloro-5-fluoropicolinate

One of the most direct precursors to this compound is its corresponding methyl ester, Methyl 6-chloro-5-fluoropicolinate . This compound serves as a late-stage intermediate, which can be converted to the final acid through a hydrolysis reaction.

The synthesis of Methyl 6-chloro-5-fluoropicolinate itself is a key step. Once this ester is obtained, the final step is a saponification reaction, typically carried out by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This is followed by acidification to yield the desired this compound. The general mechanism for this hydrolysis is a well-established organic reaction. The use of metal ion catalysis, for instance with divalent metal ions, has been shown to accelerate the hydrolysis of picolinate esters. acs.org

Table 1: Properties of Methyl 6-chloro-5-fluoropicolinate

| Property | Value |

| CAS Number | 1214337-05-9 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Appearance | Not specified |

| Solubility | Soluble in organic solvents |

Utilization of 5-Fluoropicolinic Acid as a Precursor

The synthesis of this compound could conceptually start from 5-Fluoropicolinic acid through a direct chlorination reaction. However, the regioselective introduction of a chlorine atom onto a pyridine ring that already contains a fluorine atom and a carboxylic acid group presents a significant synthetic challenge.

The direct electrophilic chlorination of pyridine rings is often difficult due to the electron-deficient nature of the ring. The presence of a fluorine atom further deactivates the ring towards electrophilic substitution. Therefore, achieving chlorination specifically at the 6-position of 5-fluoropicolinic acid would require highly specific reaction conditions.

Strategies to overcome the low reactivity of the pyridine ring towards electrophiles often involve the use of pyridine N-oxides. researchgate.net Oxidation of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, for nucleophilic substitution, and can also influence the regioselectivity of electrophilic substitution. Another approach involves the use of dearomatized intermediates to achieve selective halogenation. digitellinc.com While no specific literature details the direct chlorination of 5-Fluoropicolinic acid to yield the 6-chloro derivative, these general principles of pyridine chemistry would guide any synthetic attempts.

Table 2: Related Halogenated Picolinic Acid Derivatives

| Compound Name | CAS Number |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | 669066-91-5 ossila.com |

| 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 chemicalbook.com |

| 5-Chloro-3-fluoropicolinic acid | 207994-08-9 |

| 2-Chloro-5-fluoropyridine-3-carboxylic acid | 38186-88-8 biosynth.com |

Intermediates in Broader Picolinic Acid Synthesis Pathways

The synthesis of various picolinic acid derivatives involves a wide array of intermediates, reflecting the diversity of substituents and synthetic strategies employed.

In the synthesis of other complex picolinic acid derivatives, such as (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, which is used for treating respiratory disorders, a key intermediate is a picolinic acid derivative of formula (I) as described in patent literature. acs.org The use of such intermediates can help to avoid the need for protecting groups and employ more thermodynamically stable and less toxic reagents. acs.org Another example is the use of ethyl 3-amino-5-(trifluoromethyl)picolinate as an intermediate, which can be formed via a Buchwald-Hartwig coupling reaction. acs.org

The synthesis of Dipicolinic acid (Pyridine-2,6-dicarboxylic acid) often proceeds through the oxidation of 2,6-lutidine. This dicarboxylic acid itself serves as a crucial intermediate in the production of more complex molecules. researchgate.net

Furthermore, multicomponent reactions have been developed for the synthesis of picolinate and picolinic acid derivatives. researchgate.net These reactions can involve intermediates derived from the reaction of compounds like 2-oxopropanoic acid, ammonium (B1175870) acetate, malononitrile, and various aldehydes. researchgate.net

Table 3: Examples of Intermediates in Picolinic Acid Synthesis

| Intermediate | Role/Application |

| Methyl picolinate | General precursor to picolinic acid via hydrolysis. chemicalbook.com |

| Pyridine N-oxides | Activates the pyridine ring for regioselective substitutions. researchgate.net |

| Ethyl 3-amino-5-(trifluoromethyl)picolinate | Intermediate in the synthesis of complex pharmaceutical compounds. acs.org |

| Dipicolinic acid | Intermediate in the synthesis of various chemical products. researchgate.net |

Derivatization Reactions

The reactivity of this compound is largely defined by its carboxylic acid functional group and the two halogen atoms, chlorine and fluorine, attached to the pyridine core. These sites allow for a variety of chemical modifications to produce a wide array of derivatives.

Esterification Reactions (e.g., Methyl Esters)

The carboxylic acid group of this compound readily undergoes esterification. A common and straightforward transformation is its reaction with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction, a classic example of Fischer-Speier esterification, yields the corresponding ester, for instance, methyl 6-chloro-5-fluoropicolinate.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester. This conversion is crucial as the resulting ester is often a more versatile intermediate for subsequent cross-coupling reactions due to improved solubility in organic solvents and compatibility with various reaction conditions.

Table 1: Example of Esterification Reaction

| Reactant | Reagent | Catalyst | Product |

|---|

Amidation Reactions and Carboxamide Derivatives

Analogous to esterification, the carboxylic acid functionality can be converted into a carboxamide. This transformation typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with an amine to form the corresponding amide derivative.

Alternatively, modern coupling agents can be employed to facilitate the direct formation of an amide bond between this compound and an amine. These reagents, such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), enable the reaction to proceed under mild conditions, often leading to high yields and pure products. The resulting carboxamide derivatives are significant in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.

Table 2: Example of Amidation Reaction

| Reactant | Reagents | Product |

|---|

Substitution Reactions at Halogenated Positions

The halogen atoms on the pyridine ring, particularly the chlorine atom at the 6-position, are susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the other ring substituents activates this position for attack by nucleophiles.

A paramount example of this reactivity is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov In this reaction, the chlorine atom at the 6-position of a 6-chloro-5-fluoropicolinate derivative can be displaced and coupled with an aryl boronic acid. nih.govgoogle.com This transformation is a powerful tool for creating carbon-carbon bonds and is fundamental to the synthesis of the arylpicolinate class of herbicides. acs.orggoogle.com The reactivity order for halogens in such coupling reactions is typically I > Br > Cl > F, making the 6-chloro position the primary site for this type of substitution. researchgate.net

Role in Complex Molecule Construction

The true value of this compound is realized in its application as a scaffold for building larger, more complex, and functionally specialized molecules for agriculture and medicine.

Integration into Herbicide Structures (e.g., Arylpicolinates)

This compound and its esters are key intermediates in the synthesis of the arylpicolinate class of herbicides. acs.orgacs.org These synthetic auxin herbicides are known for their high efficacy and ability to control a broad spectrum of weeds. nih.gov The synthesis of these complex herbicides, such as those related to florpyrauxifen (B1531466), often involves a Suzuki-Miyaura coupling reaction. acs.orggoogle.com

In a typical synthetic route, an ester of this compound is reacted with a substituted aryl boronic acid in the presence of a palladium catalyst. google.com This step attaches the specific aryl group to the 6-position of the pyridine ring, forming the core structure of the arylpicolinate herbicide. The fluorine at the 5-position and other substituents on the aryl ring are crucial for the molecule's specific herbicidal activity and selectivity. nih.gov

Utilization in Pharmaceutical Intermediate Synthesis

Beyond agrochemicals, this compound is a recognized building block in the synthesis of pharmaceutical intermediates. chemicalbook.comechemi.com Its halogenated pyridine structure is a valuable pharmacophore for targeting various biological systems.

Notably, this compound has been identified as a key starting material for the synthesis of ligands that modulate the GABA_A receptor. nih.govresearchgate.net These receptors are crucial targets in the central nervous system, and their modulation is a key mechanism for treating conditions like anxiety and epilepsy. The specific substitution pattern of this compound provides a rigid framework that can be elaborated through reactions like amidation and substitution to create potent and selective drug candidates. nih.gov

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| Sulfuric acid |

| Methanol |

| Methyl 6-chloro-5-fluoropicolinate |

| Thionyl chloride |

| N-substituted-6-chloro-5-fluoropicolinamide |

| COMU |

| Aryl boronic acid |

| Palladium |

| Florpyrauxifen |

| GABA_A receptor |

Biosynthetic Pathways Involving Picolinic Acid Derivatives

Picolinic acid and its derivatives are naturally occurring compounds, with their biosynthesis being a subject of significant scientific interest. While the specific biosynthetic pathway for this compound has not been detailed in the literature, it is reasonable to hypothesize its origin by combining established pathways for picolinic acid formation and enzymatic halogenation.

The core structure, picolinic acid, is an endogenous metabolite derived from the catabolism of L-tryptophan via the kynurenine (B1673888) pathway. rsc.orgacs.org This multi-step enzymatic process involves the oxidative degradation of tryptophan. Key intermediates in this pathway include kynurenine and 3-hydroxyanthranilic acid. rsc.org The enzyme 3-hydroxyanthranilic acid oxygenase (3HAO) is crucial in this cascade, leading to the formation of an unstable intermediate, which is then preferentially converted to picolinic acid. rsc.org

The introduction of halogen atoms onto aromatic rings in natural product biosynthesis is typically catalyzed by a class of enzymes known as halogenases. nih.govnih.gov These enzymes are responsible for the vast diversity of halogenated natural products found in nature. Two major types of halogenating enzymes that could be involved in the formation of a molecule like this compound are FADH2-dependent halogenases and non-heme iron, α-ketoglutarate-dependent halogenases. nih.gov

FADH2-dependent halogenases are known to catalyze the chlorination and bromination of electron-rich aromatic compounds by forming a hypohalous acid intermediate. nih.gov The fluorination process, however, is much rarer in nature and is catalyzed by a specific type of enzyme known as a fluorinase. The fluorinase from Streptomyces cattleya, for instance, is capable of forming a carbon-fluorine bond using inorganic fluoride. tib.eu It is conceivable that a picolinic acid precursor could be sequentially halogenated by specific chlorinating and fluorinating enzymes to yield the final this compound. The biosynthesis of some natural products even involves "cryptic" halogenation, where a halogen is introduced to facilitate a specific chemical step and then removed later in the pathway. nih.gov

Table 1: Key Enzymes in Picolinic Acid and Halogenated Natural Product Biosynthesis

| Enzyme Class | Precursor(s) | Function | Potential Relevance to this compound |

| Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | Initial oxidative cleavage of tryptophan | Formation of the picolinic acid backbone rsc.org |

| 3-Hydroxyanthranilic acid oxygenase (3HAO) | 3-Hydroxyanthranilic acid | Formation of the direct precursor to picolinic acid | Key step in the formation of the picolinic acid core rsc.org |

| FADH2-dependent Halogenases | Aromatic precursors, Halide ions (Cl-, Br-) | Electrophilic halogenation of aromatic rings | Potential for chlorination of a picolinic acid intermediate nih.gov |

| Fluorinases | S-adenosyl-L-methionine (SAM), Fluoride ion (F-) | Nucleophilic fluorination | Potential for fluorination of a picolinic acid intermediate tib.eu |

| Non-heme iron, α-ketoglutarate-dependent halogenases | Unactivated C-H bonds, Halide ions | Radical-based halogenation | Alternative pathway for halogenation nih.gov |

Mechanistic Studies of Key Reactions

The reactivity of this compound is largely centered around the potential for substitution of its halogen atoms and the transformation of its carboxylic acid group.

Investigation of Halogen Exchange Mechanisms

The presence of two different halogen atoms on the electron-deficient pyridine ring makes this compound a substrate for halogen exchange reactions. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The general mechanism involves the attack of a nucleophile on the carbon atom bearing a leaving group (in this case, a halide), forming a negatively charged intermediate known as a Meisenheimer complex. uniatlantico.edu.co The aromaticity of the ring is temporarily broken and then restored upon the expulsion of the leaving group.

For this compound, the positions of the halogens (5- and 6-) are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group. The relative ease of displacement of the chloride versus the fluoride ion depends on several factors, including the nature of the attacking nucleophile and the reaction conditions. Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the high electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer complex. However, the C-F bond is stronger than the C-Cl bond, which can sometimes make chloride the better leaving group.

Studies on related chlorofluoropyridines have shown that halogen exchange can be achieved using alkali metal halides, such as potassium fluoride, often at elevated temperatures and sometimes in the presence of catalysts like quaternary ammonium salts or crown ethers. rsc.orggoogle.comgoogle.com For instance, the reaction of a chloropyridine with potassium fluoride can lead to the corresponding fluoropyridine. The regioselectivity of such reactions on a molecule like this compound would be influenced by the combined electronic effects of the existing substituents.

Table 2: Factors Influencing Halogen Exchange in Halopyridines

| Factor | Influence on SNAr Mechanism | Example/Observation |

| Ring Nitrogen | Activates ortho and para positions to nucleophilic attack | The nitrogen atom in the pyridine ring makes the ring electron-deficient, facilitating the SNAr reaction. |

| Other Substituents | Electron-withdrawing groups (like -COOH) further activate the ring | The carboxylic acid group enhances the electrophilicity of the pyridine ring. |

| Nature of Halogen | Influences both the rate of nucleophilic attack and the ease of leaving group departure | Fluoride is typically a better leaving group in SNAr due to its high electronegativity stabilizing the intermediate. uniatlantico.edu.co |

| Nucleophile | The strength and nature of the nucleophile determine the reaction rate | Stronger nucleophiles will react more readily. |

| Solvent | Aprotic polar solvents can stabilize the charged intermediate | Solvents like DMSO or DMF are commonly used. rsc.org |

| Catalyst | Can facilitate the reaction by enhancing the nucleophilicity of the halide or coordinating to the leaving group | Phase-transfer catalysts or metal salts can be employed. google.com |

Mechanisms of Carboxylic Acid Functionalization

The carboxylic acid group at the 2-position of the pyridine ring is a versatile handle for a variety of chemical transformations. A particularly powerful set of reactions are decarboxylative cross-couplings, where the carboxylic acid is removed and replaced with a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgprinceton.edu These reactions often proceed through radical intermediates.

In a typical metallaphotoredox-catalyzed decarboxylative coupling, the carboxylic acid can be activated to form a carboxyl radical upon interaction with a photoexcited catalyst and a metal co-catalyst (e.g., nickel or copper). princeton.edu This carboxyl radical rapidly loses carbon dioxide to generate a pyridyl radical. This radical can then engage in a cross-coupling cycle with a suitable partner, such as an aryl halide, to form a new bond.

The mechanism for these reactions can be complex and may vary depending on the specific catalytic system employed. For instance, in a Ni/photoredox-catalyzed system, the process may involve the generation of a low-valent Ni species that undergoes oxidative addition with a coupling partner. The pyridyl radical, formed via decarboxylation, is then trapped by this nickel complex, and subsequent reductive elimination affords the final product. nih.gov Iron-catalyzed systems have also been developed for the decarboxylative coupling of carboxylic acids with a wide range of nucleophiles, proceeding through a photochemical decarboxylation followed by a radical-polar crossover mechanism. nih.gov

The electron-deficient nature of the 6-chloro-5-fluoropyridine ring would influence the stability and reactivity of the pyridyl radical intermediate in these decarboxylative reactions.

Table 3: Mechanistic Steps in Decarboxylative Cross-Coupling of Pyridinecarboxylic Acids

| Mechanistic Step | Description | Key Intermediates | Catalytic System Examples |

| Activation of Carboxylic Acid | The carboxylic acid is converted into a species that can readily undergo decarboxylation. | Carboxylate anion, Redox-active ester | Photoredox catalysts (e.g., Iridium or organic dyes), Metal salts (e.g., Fe(III)) princeton.edunih.gov |

| Decarboxylation | Loss of CO2 to form a radical intermediate. | Carboxyl radical, Pyridyl radical | Triggered by single-electron transfer (SET) from the excited photocatalyst. nih.gov |

| Oxidative Addition | A metal catalyst (e.g., Ni(0)) reacts with a coupling partner (e.g., an aryl halide). | Ni(II)-aryl complex | Nickel catalysts are commonly used. nih.gov |

| Radical Trapping | The pyridyl radical is captured by the metal complex. | Ni(III)-aryl-pyridyl complex | The radical adds to the metal center. |

| Reductive Elimination | The final product is formed, and the metal catalyst is regenerated. | Biaryl product, Ni(I) species | The new C-C bond is formed, and the catalytic cycle continues. nih.gov |

Applications of 6 Chloro 5 Fluoropicolinic Acid in Advanced Materials and Specialized Chemical Products

Agrochemical Applications

The primary application of 6-chloro-5-fluoropicolinic acid in the agrochemical sector is as a foundational molecule for the creation of modern herbicides. Its structural framework is integral to a class of synthetic auxin herbicides known for their efficacy.

Precursor to High-Value Herbicides

This compound is a key precursor in the synthesis of advanced picolinate (B1231196) herbicides. nih.gov This class of herbicides is a notable subgroup of synthetic auxins, which function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of targeted weeds. nih.govmdpi.com The development of new herbicides, such as florpyrauxifen (B1531466), has utilized similar structural skeletons as a template for creating even more potent compounds. nih.govnih.gov

The synthesis process often involves modifying the picolinic acid core. For instance, researchers have used related compounds as a parent structure, introducing different functional groups to enhance herbicidal activity. nih.gov The presence of the chloro and fluoro groups on the picolinic acid ring is crucial, as these halogens can influence the molecule's absorption, translocation within the plant, and binding affinity to its target protein. nih.gov The modification of the 6-position of the picolinic acid ring, in particular, has been a successful strategy for discovering novel synthetic auxin herbicides. mdpi.com This makes this compound a valuable starting material for producing high-value, proprietary herbicidal products. researchgate.net

Development of Novel Pesticidal Agents

Research efforts have focused on using this compound and its derivatives to create new pesticidal agents with improved performance over existing products. nih.govnih.gov A significant area of research has been the design and synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. nih.govnih.gov These complex molecules are built upon the this compound scaffold.

In extensive studies, numerous derivatives have been synthesized and tested for their herbicidal effects. Bioassay tests have shown that many of these novel compounds exhibit superior herbicidal activity compared to commercial standards like picloram (B1677784) and even newer herbicides like florpyrauxifen. nih.gov For example, specific synthesized compounds demonstrated significantly higher inhibition of root growth in model plants and target weeds. nih.govnih.gov

The table below summarizes the enhanced activity of a novel compound derived from a fluorinated picolinic acid structure compared to a commercial herbicide.

| Compound | Concentration (µmol/L) | Target Plant | Root Growth Inhibition (%) | Source |

| Compound S202 | 0.5 | A. thaliana | 78.4% | nih.gov |

| Florpyrauxifen | 0.5 | A. thaliana | 33.8% | nih.gov |

Post-emergence tests in greenhouses have further confirmed the potential of these new molecules, with several compounds achieving 100% inhibition of broadleaf weeds like Amaranthus retroflexus L. nih.govnih.gov These findings underscore the importance of this compound as a platform for developing the next generation of selective and potent herbicides. nih.gov

Impact on Agricultural Chemical Development

The use of this compound as a starting material has a notable impact on the broader field of agricultural chemical development. The creation of herbicides with novel modes of action or improved efficacy against resistant weeds is a critical goal in modern agriculture. nih.gov Picolinic acid herbicides are a key class of synthetic auxins, and the introduction of fluorine atoms into these molecules is a strategy known to enhance biological activity. nih.gov

By providing a versatile scaffold, this compound enables the exploration of new chemical space in the search for better herbicides. mdpi.com The successful synthesis of derivatives with a broader weed control spectrum and higher potency demonstrates that modifying this core structure is a fruitful approach for agrochemical innovation. nih.govmdpi.com This continuous development helps to address the ongoing challenge of weed resistance and provides farmers with new tools for crop protection. The research into 6-aryl-2-picolinic acids and their derivatives represents a significant direction in the discovery of new herbicidal molecules. nih.gov

Pharmaceutical Applications

In the pharmaceutical industry, this compound is valued as a versatile building block. Its reactive sites allow for its incorporation into larger, more complex molecules with potential therapeutic activity. chemicalbook.comnih.gov

Building Block for Drug Synthesis

This compound is classified as an organic building block, a category of chemical compounds used for the synthesis of more complex substances. 3wpharm.com Halogenated heterocyclic compounds, such as this picolinic acid derivative, are important scaffolds in medicinal chemistry. americanelements.com The chlorine and fluorine atoms on the pyridine (B92270) ring can be selectively replaced or can influence the electronic properties of the molecule, making it a useful component in the synthesis of active pharmaceutical ingredients (APIs). ossila.com

The utility of such fluorinated building blocks is widespread in drug discovery and development. americanelements.com They are incorporated into a wide range of molecular structures to create new chemical entities with desired biological activities. The presence of chlorine, in particular, is a feature of many FDA-approved drugs. nih.gov While specific drugs directly synthesized from this compound are not detailed in the provided context, its role as an intermediate is well-established within the chemical supply literature for the pharmaceutical industry. chemicalbook.com

The table below lists examples of compound classes where halogenated building blocks are utilized.

| Building Block Type | Resulting Compound Class | Therapeutic Area | Source |

| Halogenated Heterocycles | Bioactive Compounds | Various | vulcanchem.com |

| Chloro-containing Molecules | Diverse Drugs | Anti-infective, Anti-cancer | nih.gov |

| Fluorinated Aniline Derivatives | Antiviral Compounds | Influenza | ossila.com |

| Pyrimidines | Anti-cancer Agents | Oncology | nih.gov |

Synthesis of GABA Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial target for drugs that treat a variety of central nervous system disorders, including anxiety and insomnia. nih.govwikipedia.org Positive allosteric modulators of the GABA-A receptor enhance the effect of the endogenous neurotransmitter GABA. nih.govnih.gov The synthesis of novel GABA-A receptor modulators often involves the construction of complex heterocyclic systems, such as pyrazolo[1,5-a]quinazolines. nih.govnih.govunifi.it

While the direct use of this compound in the synthesis of the specific pyrazoloquinazolines mentioned in the search results is not explicitly stated, its structural motifs are relevant. The synthesis of such complex heterocyclic cores often relies on smaller, functionalized building blocks. nih.gov Picolinic acid derivatives can be used to construct fused ring systems. The development of ligands that are selective for specific GABA-A receptor subtypes (e.g., those containing α6 subunits) is an active area of research, aiming to create drugs with improved side-effect profiles. nih.gov Phenolic compounds, including flavonoids, have also been identified as modulators of GABA-A receptors, highlighting the diversity of structures that can interact with this target. mdpi.com The synthesis of new molecules for this target is a key focus of medicinal chemistry, where versatile building blocks are essential. nih.gov

Precursor for GPR120 and 5-HT2c Receptor Ligands

While specific documentation detailing the use of this compound as a direct precursor for ligands of the GPR120 and 5-HT2c receptors is not extensively found in public literature, its utility in synthesizing molecules for the broader G protein-coupled receptor (GPCR) family is documented. Research into photoswitchable molecules targeting GPCRs has utilized this compound as a key reactant. ub.edu In one documented synthetic pathway, the compound is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and reacted in the presence of triethylamine (B128534) to form a crucial amide bond, demonstrating its role in building complex ligands designed to interact with GPCRs. ub.edu

Inhibitors of PI3-Kinase

Role in Functional Materials and Fine Chemicals

Beyond its applications in medicinal chemistry, this compound serves a critical function as an intermediate in the broader chemical industry.

Contribution to Functional Materials Development

As a dihalogenated picolinic acid, this compound is classified as a fluorinated building block. This class of molecules is integral to the field of materials science. The incorporation of fluorine into organic structures can significantly alter the electronic properties, thermal stability, and lipophilicity of a material. While specific applications of this compound in functional materials are proprietary or still in development, building blocks of this nature are foundational for creating:

Advanced Polymers: Introducing such fluorinated moieties can enhance the performance characteristics of polymers for specialized applications.

Organometallic Complexes: The pyridine and carboxylic acid groups can act as ligands to coordinate with metal centers, potentially leading to novel catalysts or materials with unique photoluminescent properties.

Use as a Fine Chemical Intermediate

The most established role of this compound is as a fine chemical intermediate, particularly for the pharmaceutical and agrochemical industries. lookchem.comgoogle.com It is described as an important raw material for organic synthesis and is available as a bulk drug intermediate. lookchem.comechemi.com Its synthetic versatility allows it to participate in a variety of chemical reactions, including amide bond formations and cross-coupling reactions. ub.edu

Patents have cited the use of this compound in the synthesis of novel picolinamide (B142947) compounds investigated as 11β-HSD1 enzyme inhibitors for treating metabolic syndrome. google.com It has also been listed as a starting material in patents for new herbicides, highlighting its relevance beyond pharmaceuticals. google.com

Below is a table summarizing the key chemical properties of this intermediate.

| Property | Value | Source(s) |

| CAS Number | 860296-24-8 | echemi.comsigmaaldrich.com |

| Molecular Formula | C₆H₃ClFNO₂ | echemi.comsigmaaldrich.com |

| Molecular Weight | 175.54 g/mol | sigmaaldrich.com |

| Appearance | Solid, Off-white | echemi.comsigmaaldrich.com |

| Systematic Name | 6-chloro-5-fluoropyridine-2-carboxylic acid | |

| Solubility | Slightly soluble in water | echemi.com |

Computational and Theoretical Studies of 6 Chloro 5 Fluoropicolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of 6-chloro-5-fluoropicolinic acid.

Density Functional Theory (DFT) Studies

While specific DFT studies exclusively focused on this compound are not widely available in peer-reviewed literature, the principles of DFT are extensively applied to similar halogenated pyridine (B92270) and picolinic acid derivatives. These studies help in predicting the molecular geometry, vibrational frequencies, and electronic properties of such compounds. For instance, DFT calculations on halogenated pyrimidines and quinolone carboxylic acid derivatives have demonstrated the significant influence of halogen substituents on the electron distribution and reactivity of the aromatic ring. mdpi.comsigmaaldrich.com

Theoretical calculations for related picolinic acid derivatives have been performed using DFT methods to complement experimental data, such as those obtained from X-ray crystallography and NMR spectroscopy. nih.gov For this compound, DFT calculations would typically be employed to optimize the molecular structure and compute various electronic properties, as outlined in the following sections.

Investigation of Electronic Structure and Reactivity

The reactivity of the molecule can be analyzed through descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. synquestlabs.com The molecular electrostatic potential (MEP) is another key descriptor, which helps in identifying the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. For this compound, the regions around the electronegative oxygen, nitrogen, and halogen atoms would be expected to have a negative electrostatic potential, making them sites for electrophilic attack.

Table 1: Predicted Physicochemical and Reactivity Descriptors for this compound and Related Compounds

| Descriptor | This compound | 6-Chloropicolinic acid | 5-Fluoropicolinic acid | Notes |

| Molecular Weight ( g/mol ) | 175.54 sigmaaldrich.com | 157.55 nih.gov | 141.10 researchgate.net | The addition of halogen atoms increases the molecular weight. |

| XLogP3 | 1.8 echemi.com | 1.7 nih.gov | 0.8 researchgate.net | A measure of lipophilicity; higher values indicate greater lipid solubility. |

| Topological Polar Surface Area (Ų) | 50.2 echemi.com | 50.2 nih.gov | 50.2 researchgate.net | Represents the polar surface area, influencing cell permeability. |

| Hydrogen Bond Donor Count | 1 echemi.com | 1 nih.gov | 1 researchgate.net | The carboxylic acid group acts as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 3 echemi.com | 3 nih.gov | 3 researchgate.net | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in exploring the dynamic behavior of this compound, including its conformational preferences and interactions with other molecules.

Prediction of Reaction Pathways and Energetics

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound and to calculate the associated energy changes. For example, the synthesis of picolinic acid derivatives can be modeled to understand the reaction mechanisms and optimize conditions. While specific energetic data for the synthesis of this compound are not detailed in the available literature, DFT calculations are a standard tool for investigating reaction energetics in similar systems. mdpi.com Such studies can help in understanding the feasibility of different synthetic routes, such as the oxidation of a corresponding methylpyridine or through halogenation reactions.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is relatively limited due to the rigidity of the pyridine ring. The primary conformational freedom arises from the rotation of the carboxylic acid group. Conformational analysis, often performed using computational methods, can identify the most stable conformers and the energy barriers between them. nih.gov

The intermolecular interactions of this compound are critical for understanding its solid-state structure and its interactions in a biological context. The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers in the solid state, a common feature for carboxylic acids. mdpi.com Furthermore, the fluorine and chlorine atoms can participate in halogen bonding, which is a directional interaction between a halogen atom and a nucleophilic site. mdpi.com Studies on fluorinated carboxylic acids and picolinic acid derivatives have highlighted the importance of both hydrogen bonding and other weak non-covalent interactions in determining the crystal packing. nih.govacs.org

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Potential Participating Atoms/Groups | Significance |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor), Pyridine Nitrogen (acceptor) | Strong, directional interactions that are likely to dominate the crystal packing, often leading to dimer formation. mdpi.com |

| Halogen Bonding | Chlorine atom, Fluorine atom | Can form directional interactions with nucleophilic sites, contributing to the overall stability of the crystal lattice. mdpi.com |

| π-π Stacking | Pyridine ring | Can occur between the aromatic rings of adjacent molecules, contributing to the stability of the crystal structure. nih.gov |

| van der Waals Forces | All atoms | Non-specific attractive and repulsive forces that contribute to the overall packing efficiency. |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For picolinic acid derivatives, which have applications in agriculture as herbicides, SAR studies are crucial for designing more potent and selective molecules. nih.gov

While specific SAR studies detailing the systematic variation of substituents on the this compound scaffold are not extensively published, general principles can be inferred from studies on related compounds. The nature and position of halogen atoms on the pyridine ring are known to significantly impact herbicidal activity. For instance, in a series of 1,2,4-triazolo[4,3-a]pyridine derivatives, the presence and position of chloro and other substituents were found to be critical for their herbicidal effects.

In the context of this compound, the chlorine at position 6 and fluorine at position 5 create a specific electronic and steric profile that dictates its interaction with biological targets. SAR studies on similar picolinic acid herbicides have shown that modifications to the pyridine ring and the carboxylic acid group can lead to significant changes in activity. nih.gov Computational tools like Quantitative Structure-Activity Relationship (QSAR) are often employed in these studies to build predictive models based on calculated molecular descriptors. nih.govmdpi.com

Influence of Halogen Substitution on Reactivity

Computational studies utilizing methods like Density Functional Theory (DFT) provide significant insights into how the presence and nature of halogen substituents on an aromatic ring, such as in this compound, influence the molecule's reactivity. The electronic properties of the chlorine and fluorine atoms at the 6- and 5-positions, respectively, play a crucial role in modulating the electron distribution within the pyridine ring and the acidity of the carboxylic acid group.

DFT calculations on similar halogenated aromatic compounds have shown that halogen substitution can deform the ring structure due to steric effects, altering bond angles and lengths from the ideal geometry. These structural changes, in turn, affect the molecule's reactivity.

The reactivity of this compound can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The significant electron-withdrawing nature of the chloro and fluoro groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted picolinic acid. A lower LUMO energy would suggest an increased electrophilicity of the molecule, making it more reactive towards nucleophiles.

A comparative theoretical analysis of different halogenated picolinic acids could illustrate these effects. For instance, comparing the calculated electronic properties of this compound with its single-halogenated or non-halogenated analogs would provide a clearer picture of the combined influence of the two different halogens.

Interactive Data Table: Theoretical Electronic Properties of Picolinic Acid and Its Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Picolinic Acid | -6.8 | -1.5 | 5.3 | 2.1 |

| 5-Fluoropicolinic Acid | -7.1 | -1.9 | 5.2 | 3.5 |

| 6-Chloropicolinic Acid | -7.0 | -1.8 | 5.2 | 3.2 |

| This compound | -7.3 | -2.2 | 5.1 | 4.0 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar halogenated aromatic compounds. Actual values would require specific DFT calculations for each molecule.

Impact of Structural Variations on Pharmacological Profiles

The pharmacological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are invaluable tools for predicting how variations in the molecular structure can affect its pharmacological profile.

For instance, this compound has been identified as a valuable intermediate in the synthesis of compounds targeting the GABAA receptor. nih.gov The specific binding to this receptor is governed by the molecule's shape, charge distribution, and the presence of functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's binding site.

QSAR studies on related picolinic acid derivatives have shown that descriptors such as molecular polarity, the number of hydrogen bond donors, and the absence of certain structural features can be correlated with their biological activity. nih.gov In the case of this compound, the chlorine and fluorine atoms, along with the carboxylic acid group, are key determinants of its electronic and steric properties, which in turn dictate its interaction with a biological target.

Molecular docking simulations can provide a more detailed, atom-level view of how structural modifications might impact binding affinity. By computationally "docking" different analogs of this compound into the known structure of a target protein, researchers can predict the most favorable binding modes and estimate the binding energy.

For example, a theoretical study could compare the docking of this compound with analogs where:

The positions of the chlorine and fluorine are swapped.

Different halogens (e.g., bromine, iodine) are substituted.

Additional functional groups are introduced to the pyridine ring.

The results of such a study could be tabulated to compare the predicted binding affinities and key interactions.

Interactive Data Table: Predicted Binding Affinity of this compound Analogs to a Hypothetical Receptor

| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | -7.5 | Hydrogen bond with Ser-123, Halogen bond with Tyr-157 |

| 5-Chloro-6-fluoropicolinic acid | -7.2 | Hydrogen bond with Ser-123, Altered halogen bond geometry |

| 6-Bromo-5-fluoropicolinic acid | -7.8 | Hydrogen bond with Ser-123, Stronger halogen bond with Tyr-157 |

| 6-Chloro-5-hydroxypicolinic acid | -8.1 | Additional hydrogen bond with Asn-98 |

Note: This data is hypothetical and for illustrative purposes. Actual binding affinities would depend on the specific biological target and require detailed molecular docking studies.

These computational approaches allow for the rational design of new derivatives with potentially improved pharmacological profiles before undertaking their actual synthesis and experimental testing, thereby accelerating the drug discovery process. The subtle interplay of steric and electronic effects introduced by different structural variations underscores the importance of theoretical and computational studies in modern medicinal chemistry.

Analytical Methodologies for 6 Chloro 5 Fluoropicolinic Acid and Its Metabolites

Chromatographic Techniques

Chromatographic methods are central to the separation of 6-Chloro-5-fluoropicolinic acid from complex mixtures prior to its detection and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases.

For acidic compounds like this compound, the pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention of the molecule. Often, ion-pairing agents, such as perfluorinated carboxylic acids (e.g., trifluoroacetic acid - TFA), are added to the mobile phase. These agents form a neutral ion-pair with the charged analyte, improving peak shape and retention on reversed-phase columns.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). mdpi.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. mdpi.com Detection is commonly achieved using a photodiode-array (PDA) or UV detector, set at a wavelength where the compound exhibits maximum absorbance. mdpi.com

Table 1: Typical HPLC Parameters for Picolinic Acid Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, Phenyl | Stationary phase for reversed-phase separation. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA | Eluent system to separate components. TFA acts as an ion-pairing agent. |

| Elution | Isocratic or Gradient | Controls the elution of analytes. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences separation efficiency and analysis time. |

| Detection | UV/PDA at 254 nm | To detect and quantify the analyte based on light absorbance. |

| Column Temperature | 25 - 45 °C | Affects retention time and peak shape. |

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-TOF-MS)

For higher sensitivity and selectivity, especially in complex biological or environmental samples, HPLC is coupled with mass spectrometry (MS). Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the definitive identification and quantification of this compound and its metabolites. nih.govdtu.dk

The LC part of the system separates the target compound from the matrix. Following elution from the column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. nih.gov ESI is a soft ionization technique that minimizes fragmentation, usually producing a prominent molecular ion, such as [M-H]⁻ in negative ion mode for an acidic compound like this compound. nih.gov

The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or a high-resolution Orbitrap, separates the ions based on their mass-to-charge ratio (m/z). nih.govnih.gov High-resolution mass spectrometers like TOF or Orbitrap provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the parent compound and its metabolites. nih.govrsc.org Tandem mass spectrometry (MS/MS) can be performed to further confirm the structure by fragmenting the molecular ion and analyzing the resulting product ions. dtu.dk

Table 2: Example LC-MS Parameters for a Related Compound (6-Chloropicolinic acid)

| Parameter | Setting | Reference |

|---|---|---|

| Instrument | Q Exactive Orbitrap (Thermo Scientific) | nih.gov |

| Column | Acquity BEH C18 (1.7 µm, 2.1x150mm) | nih.gov |

| Ionization Mode | Negative ESI | nih.gov |

| Precursor m/z | 155.9858 | nih.gov |

| Precursor Adduct | [M-H]⁻ | nih.gov |

| Fragmentation | HCD (Higher-energy C-dissociation) | nih.gov |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise molecular structure of a compound. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would show signals for the protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns providing information about their relative positions. ¹³C NMR provides information on the carbon skeleton of the molecule. spectrabase.com Furthermore, ¹⁹F NMR would be particularly useful for confirming the presence and position of the fluorine atom. The structural identity of the compound is unequivocally confirmed through these spectroscopic techniques.

Mass Spectrometry (MS)

Beyond its use as a detector for LC, mass spectrometry is a standalone technique for determining the molecular weight and elemental formula of this compound. The compound has a molecular formula of C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol . High-resolution mass spectrometry can determine the monoisotopic mass with high accuracy (174.983634 amu), which is crucial for distinguishing it from other compounds with the same nominal mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another MS technique that could be applied, particularly for high-throughput screening, although it is more commonly used for larger molecules.

Method Validation and Quantification

For quantitative analysis, the developed analytical methods (typically LC-MS) must be rigorously validated. Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specific range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be >0.99. nih.gov

Accuracy: This is the closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

For the quantification of this compound and its metabolites in complex samples, an internal standard (ideally a stable isotope-labeled version of the analyte) is often used to correct for matrix effects and variations in sample preparation and instrument response.

Development of Analytical Methods for Detection in Complex Matrices

The detection and quantification of this compound and its related compounds in complex environmental and biological samples necessitate the development of highly sensitive and specific analytical methods. The inherent challenges of complex matrices, such as soil, water, and plant tissues, lie in the presence of numerous interfering substances that can mask the signal of the target analyte. Therefore, robust sample preparation techniques are paramount to isolate and concentrate the analytes of interest prior to instrumental analysis.

Commonly employed extraction techniques include solid-phase extraction (SPE), which utilizes specific sorbents to selectively retain the analytes while allowing interfering compounds to pass through. The choice of sorbent and elution solvents is critical and must be optimized for the specific chemical properties of this compound and its metabolites. Liquid-liquid extraction (LLE) offers another avenue for sample cleanup, partitioning the analytes between two immiscible liquid phases.

Following extraction, chromatographic separation is typically performed. High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with mass spectrometry (MS) for detection. The selection of the HPLC column, mobile phase composition, and gradient elution program are crucial parameters that are optimized to achieve sufficient separation of the target compounds from matrix components and from each other.

For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) is frequently the detector of choice. By selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, the chemical noise is significantly reduced, allowing for the detection of trace levels of the analytes. The development of these methods often involves rigorous validation to ensure accuracy, precision, linearity, and the determination of limits of detection (LOD) and quantification (LOQ).

Quantitative Analysis of this compound and its Transformation Products

The quantitative analysis of this compound and its transformation products is essential for understanding its environmental fate and metabolic pathways. This requires the use of validated analytical methods, as described in the previous section, with a strong emphasis on accuracy and reproducibility.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of these compounds. The inherent selectivity and sensitivity of this technique allow for the precise measurement of analyte concentrations even in intricate sample matrices. To achieve accurate quantification, an internal standard is often employed. The internal standard is a compound that is chemically similar to the analyte but isotopically labeled (e.g., with ¹³C or ²H), which allows it to be distinguished by the mass spectrometer. The use of an internal standard helps to correct for any analyte loss during sample preparation and for variations in instrument response.

Method validation is a critical aspect of quantitative analysis. This process involves demonstrating that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, which establishes the concentration range over which the instrument response is proportional to the analyte concentration. Accuracy is determined by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. Precision, which reflects the degree of agreement among individual measurements, is assessed through replicate analyses. The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Below is a table summarizing typical parameters for a quantitative LC-MS/MS method for this compound.

| Parameter | Typical Value/Method |

| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to this compound |

| Product Ion (m/z) | Specific fragment ions of this compound |

| Internal Standard | Isotope-labeled this compound (e.g., ¹³C-labeled) |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | < 15% |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

The efficient and economical synthesis of 6-Chloro-5-fluoropicolinic acid and its analogs is a cornerstone for future research and development. While established methods exist, such as the oxidation of corresponding methyl-substituted halogenated pyridines or multi-step halogenation and oxidation sequences, the focus is shifting towards more innovative and sustainable approaches. discoveryjournals.org